molecular formula C6H5Cl4N3 B11855993 3,4,5-Trichloropicolinimidamide hydrochloride CAS No. 1179362-01-6

3,4,5-Trichloropicolinimidamide hydrochloride

Cat. No.: B11855993
CAS No.: 1179362-01-6
M. Wt: 260.9 g/mol
InChI Key: ROGKGFJDTIFKBJ-UHFFFAOYSA-N
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Description

3,4,5-Trichloropicolinimidamide hydrochloride is a chemical compound with the molecular formula C6H5Cl4N3. It is a derivative of picolinamide, characterized by the presence of three chlorine atoms at the 3, 4, and 5 positions on the pyridine ring. This compound is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trichloropicolinimidamide hydrochloride typically involves the chlorination of picolinamide. The process begins with the preparation of picolinamide, followed by the introduction of chlorine atoms at the desired positions on the pyridine ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, under controlled temperature and pressure conditions to ensure selective chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product. The use of automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trichloropicolinimidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trichloropyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

3,4,5-Trichloropicolinimidamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.

    Biology: The compound is employed in biochemical assays and studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, including its role as an antimicrobial or anticancer agent, is ongoing.

    Industry: It serves as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4,5-Trichloropicolinimidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trichloropyridine: A closely related compound with similar chemical properties but lacking the amidine group.

    2,3,5-Trichloropyridine: Another chlorinated pyridine derivative with different substitution patterns.

    3,5-Dichloropicolinimidamide: A less chlorinated analog with only two chlorine atoms.

Uniqueness

3,4,5-Trichloropicolinimidamide hydrochloride is unique due to its specific substitution pattern and the presence of the amidine group. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable for specialized research applications.

Properties

CAS No.

1179362-01-6

Molecular Formula

C6H5Cl4N3

Molecular Weight

260.9 g/mol

IUPAC Name

3,4,5-trichloropyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C6H4Cl3N3.ClH/c7-2-1-12-5(6(10)11)4(9)3(2)8;/h1H,(H3,10,11);1H

InChI Key

ROGKGFJDTIFKBJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)C(=N)N)Cl)Cl)Cl.Cl

Origin of Product

United States

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